

Spectroscopic Characterization of 2-Hydroxypropyl Hexadecanoate

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Compound of Interest

Compound Name: 2-Hydroxypropyl hexadecanoate

CAS No.: 3539-33-1

Cat. No.: B1330179

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A Technical Guide for Pharmaceutical Impurity Profiling and Lipid Analysis

Executive Summary

2-Hydroxypropyl hexadecanoate (CAS: 5384-25-8), commonly referred to as propylene glycol monopalmitate (PGMP), is a critical analyte in pharmaceutical development.^[1] It appears frequently as a degradation product in lipid-based formulations containing propylene glycol and palmitic acid, or as a functional non-ionic surfactant in lipid nanoparticles (LNPs).^[1]

This guide provides a definitive spectroscopic framework for identifying and quantifying this molecule. Unlike simple fatty acid esters, the propylene glycol backbone introduces regioisomerism—specifically the migration of the acyl group between the primary (1-position) and secondary (2-position) hydroxyls. This guide prioritizes the differentiation of the 2-hydroxypropyl isomer (1-ester) from its thermodynamic isomer, 1-hydroxypropan-2-yl hexadecanoate (2-ester).^[1]

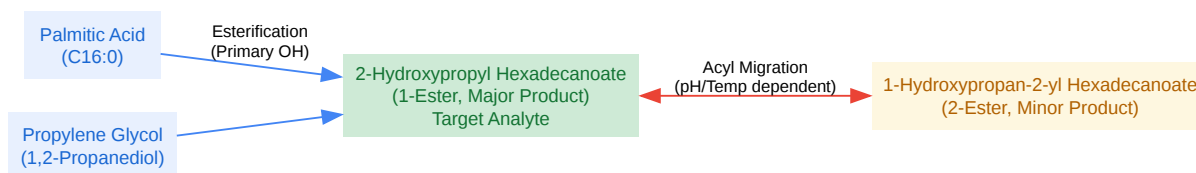
Part 1: Structural Context & Isomerism

The nomenclature "**2-hydroxypropyl hexadecanoate**" specifically denotes the esterification of the primary alcohol of 1,2-propanediol.[1] However, under physiological or acidic conditions, acyl migration occurs, creating a mixture of regioisomers.[1]

- Target Molecule (Isomer A): 1-Palmitoyl-2-hydroxypropane.[1] (Kinetic product, Major).[1]
- Isomer B: 2-Palmitoyl-1-hydroxypropane.[1] (Thermodynamic product, Minor).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the formation and equilibrium relevant to sample preparation and storage.



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Figure 1: Formation and acyl migration pathway of propylene glycol monopalmitate isomers.

Part 2: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the gold standard for this characterization because Mass Spectrometry (MS) often struggles to differentiate the regioisomers due to identical molecular weights and similar fragmentation.

H NMR (Proton NMR)

The diagnostic logic relies on the chemical shift of the proton attached to the carbon bearing the ester vs. the hydroxyl.

Experimental Protocol:

- Solvent: CDCl₃

(Chloroform-d) is preferred over DMSO-d

to prevent viscosity broadening and hydroxyl exchange issues.[\[1\]](#)

- Concentration: 10-20 mg in 0.6 mL solvent.
- Acquisition: 64 scans minimum to resolve minor isomer impurities.

Diagnostic Signal Table:

Moiety	Proton Environment	Chemical Shift (, ppm)	Multiplicity	Causality/Interpretation
Backbone	-CH(OH)- (C2 Methine)	3.90 - 4.05	Multiplet	Primary Diagnostic: In 2-hydroxypropyl hexadecanoate, this proton is adjacent to a free OH, keeping it upfield.[1]
Backbone	-CH(OC=O)- (C2 Methine)	5.00 - 5.15	Multiplet	Impurity Flag: If observed, this indicates the presence of the 2-ester isomer (acyl migration has occurred).[1]
Backbone	-CH -OC=O (C1 Methylene)	4.05 - 4.20	Doublet of Doublets	Deshielded by the ester carbonyl. Confirms substitution at C1.
Tail	-CH (-CH -C=O)	2.30 - 2.35	Triplet	Characteristic of the palmitate chain attachment.[1]
Tail	Terminal -CH	0.88	Triplet	End of the hexadecanoate chain.

Backbone	Terminal -CH (PG)	1.15 - 1.25	Doublet	Propylene glycol methyl group.[1]
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C NMR (Carbon NMR)

Carbon NMR provides confirmation of the carbonyl environment and the backbone substitution pattern.

- Carbonyl (C=O): ~174 ppm.[1]
- C1 (Esterified): ~66-67 ppm (Deshielded).[1]
- C2 (Hydroxyl): ~65-66 ppm.[1]
- Note: In the 2-ester isomer, the C2 signal shifts downfield to ~70+ ppm due to the ester linkage.[1]

Part 3: Mass Spectrometry (MS) Strategy

While NMR solves structure, MS solves sensitivity.[1] For trace impurity analysis (ppm levels), GC-MS is the workhorse.[1]

GC-MS Characterization[1][3][4][5]

- Derivatization (Recommended): Silylation with BSTFA/TMCS is crucial.[1]
 - Why? The free secondary hydroxyl group leads to peak tailing and thermal instability (acyl migration) in the injector port. Silylation "locks" the structure.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[1]
- Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

Fragmentation Logic (EI Source, 70eV):

- Molecular Ion (): 314.5 Da (often weak or invisible).[1]

- TMS-Derivative Ion:
 - = 386 Da (if silylated).[1]
- McLafferty Rearrangement:
 - Look for m/z 256 (Palmitic acid radical cation).[1] This is a standard rearrangement for fatty acid esters.[1]
- -Cleavage (Diagnostic):
 - Cleavage between C1 and C2 of the propylene glycol backbone.
 - This distinguishes the PG backbone from other glycols (like ethylene glycol).

LC-MS (ESI)

For non-volatile formulations (e.g., LNPs):

- Ionization: ESI Positive Mode (
or
).[1]
- Observed Mass:
 - Da.[1]
 - Da (Sodium adducts are very common in lipid analysis).[1]
- differentiation: LC-MS is less effective at separating isomers than GC-MS unless a specialized chiral or HILIC column is used to separate the regioisomers based on polarity differences.

Part 4: Vibrational Spectroscopy (FT-IR)

FT-IR is used for rapid "Pass/Fail" raw material identification.[1]

- O-H Stretch: Broad band at 3350–3450 cm

.[\[1\]](#) (Confirms it is a monoester, not a diester).

- C=O Stretch: Sharp, intense band at 1735–1740 cm

(Ester).[\[1\]](#)

- C-H Stretch: 2850–2920 cm

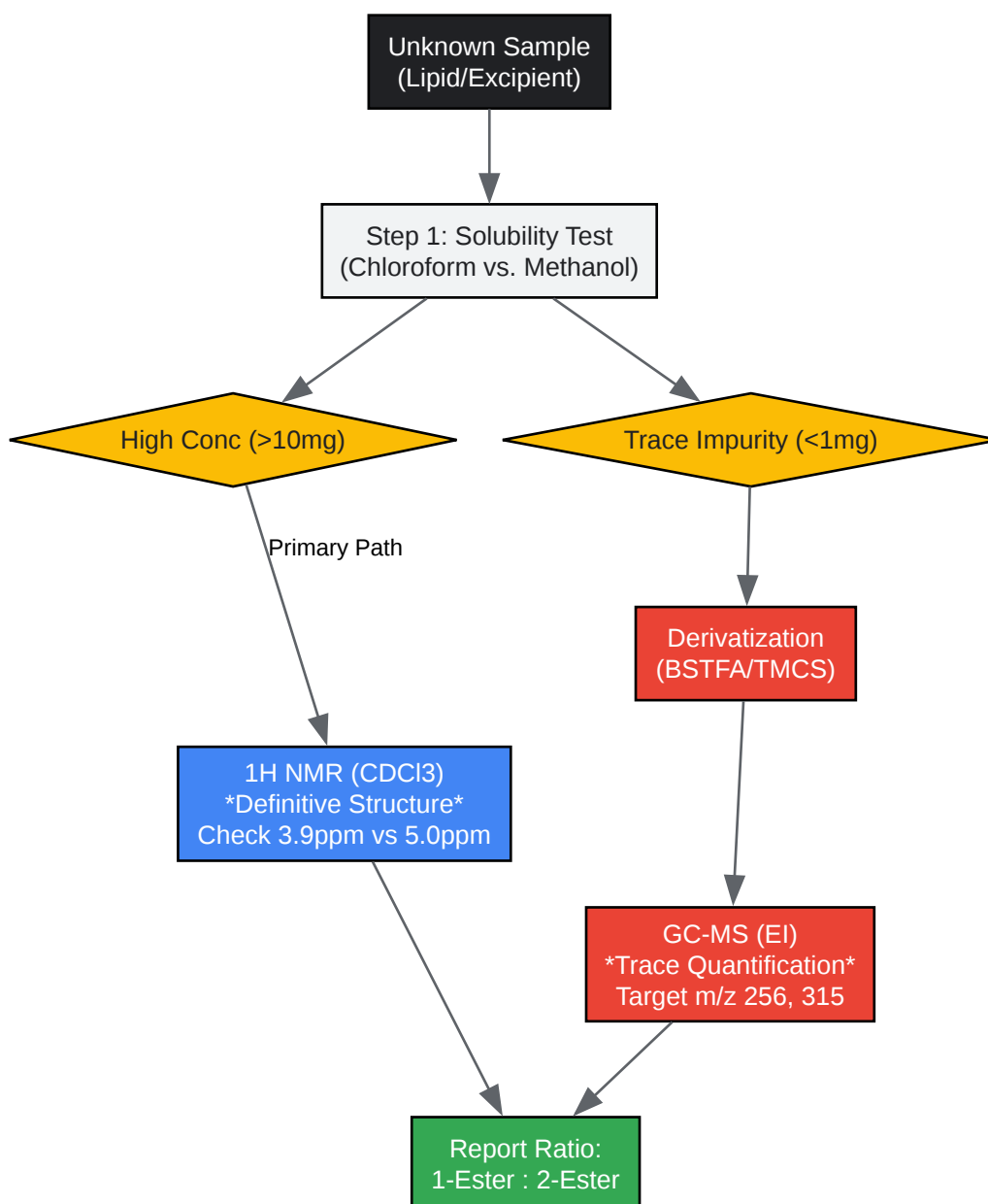
(Long alkyl chain of palmitate).[\[1\]](#)

- Fingerprint Region: 1000–1300 cm

(C-O stretches).[\[1\]](#)

Part 5: Analytical Workflow & Decision Tree

The following workflow ensures data integrity when characterizing a new sample or impurity standard.



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Figure 2: Decision tree for selecting the appropriate spectroscopic method based on sample concentration.

Part 6: Validated Experimental Protocol

Objective: Isolation and NMR characterization of **2-hydroxypropyl hexadecanoate** from a mixed lipid matrix.

- Extraction:
 - Dissolve 100 mg of sample in 2 mL Dichloromethane (DCM).
 - Perform Solid Phase Extraction (SPE) using a Silica cartridge.[1]
 - Elute neutral lipids (triglycerides/diesters) with Hexane:Ethyl Acetate (95:5).[1]
 - Elute Target (Monoesters): Hexane:Ethyl Acetate (60:40).[1] Note: The monoester is more polar due to the free OH.
- Evaporation:
 - Dry under Nitrogen stream at <40°C. Critical: Higher temperatures induce acyl migration.
- NMR Preparation:
 - Reconstitute immediately in 0.7 mL CDCl₃ (99.8% D).
 - Add 10 μL of TMS (Tetramethylsilane) as internal reference (0.00 ppm).
- Analysis:
 - Integrate the multiplet at 3.92 (1H, CH-OH).[1]
 - Integrate the multiplet at 5.05 (if present, CH-O-CO).[1]
 - Calculation: % Purity = [1]

References

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